molecular formula C15H12ClFN2O B5486531 4-[1-(2-chloro-6-fluorobenzoyl)-3-azetidinyl]pyridine

4-[1-(2-chloro-6-fluorobenzoyl)-3-azetidinyl]pyridine

Cat. No. B5486531
M. Wt: 290.72 g/mol
InChI Key: ZCNCRSXEDWCTCZ-UHFFFAOYSA-N
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Description

“4-[1-(2-chloro-6-fluorobenzoyl)-3-azetidinyl]pyridine” is a complex organic compound. It likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), an azetidine ring (a four-membered ring containing three carbon atoms and one nitrogen atom), and a benzoyl group (a functional group composed of a benzene ring and a carbonyl group) that is substituted with chlorine and fluorine atoms .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex, given the presence of multiple ring structures and the benzoyl group. The exact structure would depend on the specific locations of the various substituents on the rings .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the pyridine and azetidine rings, as well as the benzoyl group. The chlorine and fluorine atoms could also play a role in its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its complex structure. For example, the presence of the pyridine and azetidine rings could impact its solubility, while the benzoyl group could influence its reactivity .

Mechanism of Action

Without specific information on the compound, it’s difficult to predict its mechanism of action. It could potentially interact with various biological targets, depending on its exact structure and properties .

Safety and Hazards

Compounds containing benzoyl groups can be hazardous. They may cause skin and eye irritation, and they can be harmful if inhaled or swallowed .

Future Directions

The potential applications and future directions for this compound would likely depend on its specific properties and activities. It could potentially be of interest in various areas of research, including medicinal chemistry and material science .

properties

IUPAC Name

(2-chloro-6-fluorophenyl)-(3-pyridin-4-ylazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN2O/c16-12-2-1-3-13(17)14(12)15(20)19-8-11(9-19)10-4-6-18-7-5-10/h1-7,11H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCNCRSXEDWCTCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=C(C=CC=C2Cl)F)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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